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Compound of Interest

Compound Name: 2,3-Difluorophenylacetonitrile

Cat. No.: B137455

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a fluorinated
aromatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic
molecules.[1][2] Its chemical structure, characterized by a phenyl ring substituted with two
adjacent fluorine atoms and a cyanomethyl group, imparts unique reactivity and properties that
are highly valued in the fields of medicinal chemistry and materials science. The presence of
the fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding
affinity of downstream compounds, making it a desirable building block in the design of novel
pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2,3-
Difluorophenylacetonitrile is provided in the table below. These properties are essential for
its handling, storage, and application in synthetic chemistry.
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Property Value Reference(s)
CAS Number 145689-34-5 [2]

Molecular Formula CsHsF2N [2]

Molecular Weight 153.13 g/mol [2]
Appearance Light c.)rar'19e to yellow to green

clear liquid

Melting Point 24 °C [1]

Boiling Point 216.9 £ 25.0 °C at 760 mmHg [1]

Density 1.2+0.1 g/cm3 [1]

Flash Point 85.0 + 23.2 °C [1]

Vapor Pressure

0.1 £ 0.4 mmHg at 25°C

[1]

Refractive Index

1.487

[1]

Purity

>98.0% (GC)

Safety and Handling

2,3-Difluorophenylacetonitrile is classified as toxic if swallowed, in contact with skin, or if
inhaled.[2] It is essential to handle this compound in a well-ventilated area, such as a chemical
fume hood, and to use appropriate personal protective equipment (PPE), including gloves,
safety goggles, and a lab coat. In case of contact, immediate and thorough washing of the
affected area is recommended.[3] For detailed safety information, always refer to the latest
Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Reactivity

2,3-Difluorophenylacetonitrile is primarily synthesized through the nucleophilic substitution of
a 2,3-difluorobenzyl halide with a cyanide salt. The most common precursor is 2,3-
difluorobenzyl bromide.

General Synthetic Workflow
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The synthesis of 2,3-Difluorophenylacetonitrile from 2,3-difluorobenzyl bromide is a standard
cyanation reaction. The workflow involves the reaction of the benzyl bromide with a cyanide
source, followed by workup and purification.

Start: 2,3-Difluorobenzyl Bromide

Reactants:
- Sodium Cyanide (NaCN) or
Potassium Cyanide (KCN)
- Solvent (e.g., DMSO, DMF, Acetone)

. Heat/Stir

Reaction:
Nucleophilic Substitution (SN2)

. Process

Workup:
- Quenching
- Extraction
- Washing

4. Isolate

Product: 2,3-Difluorophenylacetonitrile
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General synthetic workflow for 2,3-Difluorophenylacetonitrile.

Detailed Experimental Protocol: Synthesis of 2,3-
Difluorophenylacetonitrile

The following protocol is a representative example of the synthesis of 2,3-
Difluorophenylacetonitrile.

Materials:

o 2,3-Difluorobenzyl bromide

e Sodium cyanide (NaCN)

e Dimethyl sulfoxide (DMSO)

» Deionized water

o Diethyl ether

e Brine (saturated aqueous NaCl solution)
e Anhydrous magnesium sulfate (MgSQa)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
2,3-difluorobenzyl bromide (1.0 eq) in DMSO.

Add sodium cyanide (1.2 eq) to the solution.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing deionized water.
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o Extract the aqueous layer with diethyl ether (3 x volumes).
o Combine the organic layers and wash with deionized water, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

 Purify the crude product by vacuum distillation to yield pure 2,3-Difluorophenylacetonitrile.

Applications in Drug Discovery and Development

The 2,3-difluorophenyl moiety is a valuable pharmacophore in modern drug design. Its
incorporation into drug candidates can enhance their pharmacological properties. While
specific signaling pathways directly modulated by 2,3-Difluorophenylacetonitrile itself are not
extensively documented, its utility lies in the synthesis of more complex molecules with defined
biological activities.

Role as a Key Intermediate in the Synthesis of Bioactive
Molecules

2,3-Difluorophenylacetonitrile serves as a versatile starting material for the synthesis of a
wide range of biologically active compounds. The nitrile group can be readily transformed into
other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to
diverse chemical scaffolds.

One important application is in the synthesis of kinase inhibitors. The 2,3-difluorophenyl group
can form key interactions within the ATP-binding pocket of various kinases, contributing to the
potency and selectivity of the inhibitor.

lllustrative Signaling Pathway: Inhibition of a
Hypothetical Kinase

To illustrate the potential role of compounds derived from 2,3-Difluorophenylacetonitrile, the
following diagram depicts a simplified signaling pathway where a hypothetical kinase inhibitor,
synthesized using this intermediate, blocks a signal transduction cascade.
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Hypothetical inhibition of a kinase signaling pathway.

In this conceptual pathway, an extracellular signal activates a receptor, which in turn activates a

target kinase. This kinase then phosphorylates a substrate protein, leading to a downstream

cellular response. A kinase inhibitor, synthesized using 2,3-Difluorophenylacetonitrile as a
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key building block, can bind to the kinase and block its activity, thereby inhibiting the signaling
cascade. This mechanism is a common strategy in the development of targeted cancer
therapies.

Conclusion

2,3-Difluorophenylacetonitrile is a valuable and versatile intermediate in organic synthesis,
particularly for the development of new pharmaceuticals. Its unique structural features provide
a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A
thorough understanding of its physicochemical properties, synthesis, and reactivity is essential
for its effective utilization in research and development. While its direct biological activity is not
the primary focus, its role as a precursor to potent and selective bioactive molecules
underscores its importance in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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